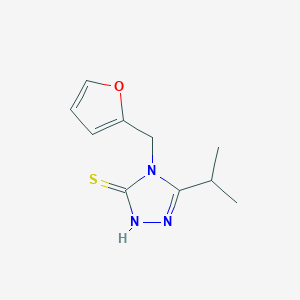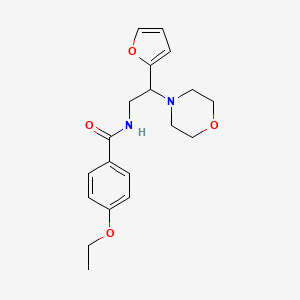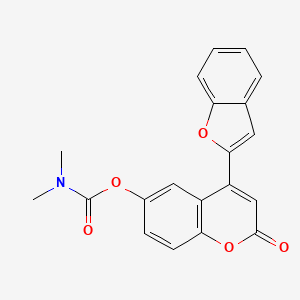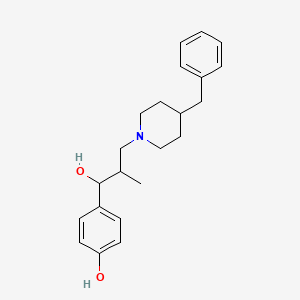![molecular formula C19H18N2O2 B2564654 Ethyl 4-[(4-methylquinolin-2-yl)amino]benzoate CAS No. 54012-86-1](/img/structure/B2564654.png)
Ethyl 4-[(4-methylquinolin-2-yl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(4-methylquinolin-2-yl)amino]benzoate is a chemical compound with the CAS Number: 54012-86-1. It has a molecular weight of 306.36 and its IUPAC name is ethyl 4-[(4-methyl-2-quinolinyl)amino]benzoate .
Synthesis Analysis
A novel azo dye compound, Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), has been synthesized by the coupling reaction . The synthesis involved the use of hydrogen chloride in ethanol under heating conditions .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C19H18N2O2 . The InChI code for this compound is 1S/C19H18N2O2/c1-3-23-19(22)14-8-10-15(11-9-14)20-18-12-13(2)16-6-4-5-7-17(16)21-18/h4-12H,3H2,1-2H3,(H,20,21) .Physical And Chemical Properties Analysis
This compound is a solid compound .Applications De Recherche Scientifique
Advanced Oxidation Processes
The degradation of environmental pollutants using advanced oxidation processes (AOPs) has been extensively studied. For instance, the degradation pathways and biotoxicity of acetaminophen by-products in AOPs highlight the potential environmental impacts of pharmaceutical pollutants and their metabolites. This research underscores the importance of understanding the degradation behaviors of complex organic compounds in water treatment processes (Qutob et al., 2022).
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, structurally related to quinolines, exhibit a wide range of biological activities, including antifungal, anti-Parkinsonism, anti-tubercular, and anti-cancer properties. These findings suggest the potential of ethyl 4-[(4-methylquinolin-2-yl)amino]benzoate derivatives in developing new pharmacotherapeutic agents (Danao et al., 2021).
Antimicrobial Properties
Research on the antimicrobial properties of mushroom extracts and isolated compounds, including quinolines, highlights the search for new antimicrobials from natural resources. Compounds like 2-aminoquinoline exhibit significant activity against gram-negative bacteria, pointing to the potential antimicrobial applications of related chemical structures (Alves et al., 2012).
Antioxidant Activity
The antioxidant capacity of compounds is critical for various applications in food science, medicine, and cosmetic industries. Studies on the ABTS/PP decolorization assay of antioxidant capacity have revealed insights into the reaction pathways of different antioxidants, which could be relevant for evaluating the antioxidant potential of this compound and its derivatives (Ilyasov et al., 2020).
Neurodegenerative Disease Research
The study of compounds that influence mitochondrial function, such as MPP+ analogs, provides insights into neurodegeneration mechanisms. This research is crucial for understanding diseases like Parkinson's and could guide the development of therapeutic strategies for conditions associated with mitochondrial dysfunction (Kotake & Ohta, 2003).
Safety and Hazards
The safety information for Ethyl 4-[(4-methylquinolin-2-yl)amino]benzoate indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with eyes, skin, or clothing .
Propriétés
IUPAC Name |
ethyl 4-[(4-methylquinolin-2-yl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-23-19(22)14-8-10-15(11-9-14)20-18-12-13(2)16-6-4-5-7-17(16)21-18/h4-12H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHRPEPSTLKBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2564573.png)
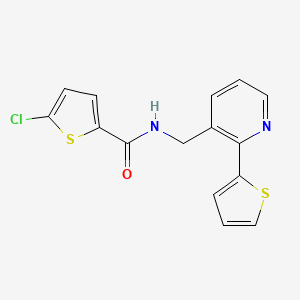

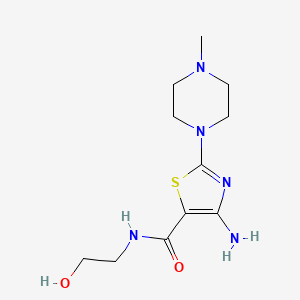


![Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2564582.png)
![1-[2-(5-Bromopyrimidin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2564585.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2564587.png)
